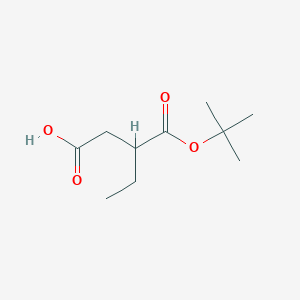

2-乙基琥珀酸1-叔丁酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Ethylsuccinic acid 1-tert-butyl ester (ESAB) is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. ESAB is a colorless and odorless liquid that is synthesized through a specific method, which will be discussed in The purpose of this paper is to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for ESAB.

科学研究应用

转化为酰氯

- 选择性转化为酰氯:叔丁酯与SOCl2的反应能够使叔丁酯转化为酰氯,产率高,证明了叔丁酯在合成化学中选择性地生成酰氯,即使在其他酯类存在的情况下 (格林伯格和萨马基亚,2017)。

烷氧羰基化的催化体系

- 烷氧羰基化催化:先进的催化体系,包括钯基催化剂,已被开发用于烯烃的烷氧羰基化,为将几乎任何烯烃转化为通用的酯类产品提供了一个实用的合成工具。这包括具有高活性和选择性的本体乙烯官能化 (董等人,2017)。

表面化学与酰胺化反应

- EDC/NHS活化机理:聚(甲基丙烯酸)刷的EDC/NHS活化揭示了表面酰胺化反应的重要发现,影响了生物芯片、生物传感器和生物材料的发展。聚(丙烯酸)和聚(甲基丙烯酸)刷之间的不同机理突出了表面化学的复杂性 (王等人,2011)。

聚合中的有机催化

- 活性开环聚合:磷腈碱已被确定为环状酯类活性开环聚合的有机催化剂,生成分子量可预测、多分散性窄的聚酯。这证明了它们通过有机催化途径制造高级材料的潜力 (张等人,2007)。

共聚中的可逆链转移剂

- 阳离子乙烯基加成和开环共聚:叔丁酯在乙烯基醚和环氧乙烷的阳离子共聚中充当可逆链转移剂,显示了叔丁基阳离子在链转移过程中的作用。这为具有可控性能的聚合物设计和合成开辟了可能性 (堀田等人,2020)。

作用机制

Target of Action

It is known that esters like 2-ethylsuccinic acid 1-tert-butyl ester often target enzymes or receptors in the body, interacting with them to induce a biological response .

Mode of Action

The mode of action of 2-Ethylsuccinic acid 1-tert-butyl ester involves its interaction with its targets. The tert-butyl ester group in the compound can undergo reactions such as deprotection . The released t-butyl carbocation is subsequently deprotonated, resulting in the formation of 2-methyl-propene . This interaction with its targets can lead to changes in the biological system.

Biochemical Pathways

It is known that the cleavage of the c-o bond in tert-butyl esters like 2-ethylsuccinic acid 1-tert-butyl ester can affect various biochemical pathways .

Result of Action

The cleavage of the c-o bond in tert-butyl esters like 2-ethylsuccinic acid 1-tert-butyl ester can lead to various molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Ethylsuccinic acid 1-tert-butyl ester. Factors such as temperature, pH, and the presence of other chemicals can affect the rate and extent of reactions involving 2-Ethylsuccinic acid 1-tert-butyl ester .

属性

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonyl]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-5-7(6-8(11)12)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXRDZQISULRRIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorophenyl)-4-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}butanamide](/img/structure/B2535992.png)

![6-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2535998.png)

![4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)butanamide](/img/structure/B2535999.png)

![(Z)-methyl 2-((5-chlorothiophene-2-carbonyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2536005.png)

![9-(2,3-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2536009.png)

![N-isobutyl-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2536011.png)

![5-[Benzyl(methyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2536012.png)

![7'a-Methylspiro[1,3-dioxolane-2,5'-2,3,3a,4,6,7-hexahydroindene]-1'-one](/img/structure/B2536015.png)